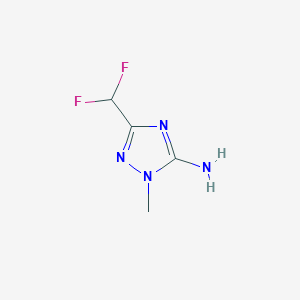

5-(Difluoromethyl)-2-methyl-1,2,4-triazol-3-amine

Description

Properties

IUPAC Name |

5-(difluoromethyl)-2-methyl-1,2,4-triazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F2N4/c1-10-4(7)8-3(9-10)2(5)6/h2H,1H3,(H2,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDVXVFWIDMWGHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC(=N1)C(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6F2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Difluoromethyl)-2-methyl-1,2,4-triazol-3-amine typically involves the introduction of the difluoromethyl group into the triazole ring. One common method is the difluoromethylation of a pre-formed triazole intermediate. This can be achieved using difluoromethylating agents such as difluoromethyl sulfone or difluoromethyl iodide under appropriate reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethyl)-2-methyl-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The difluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under controlled temperatures and pressures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazoles .

Scientific Research Applications

5-(Difluoromethyl)-2-methyl-1,2,4-triazol-3-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

Industry: It is used in the development of new materials with enhanced properties.

Mechanism of Action

The mechanism of action of 5-(Difluoromethyl)-2-methyl-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The difluoromethyl group enhances its binding affinity to these targets, leading to increased biological activity. The compound may inhibit certain enzymes or disrupt cellular processes, depending on its specific application .

Comparison with Similar Compounds

Similar Compounds

- 5-(Trifluoromethyl)-2-methyl-1,2,4-triazol-3-amine

- 5-(Chloromethyl)-2-methyl-1,2,4-triazol-3-amine

- 5-(Bromomethyl)-2-methyl-1,2,4-triazol-3-amine

Uniqueness

5-(Difluoromethyl)-2-methyl-1,2,4-triazol-3-amine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it more effective in various applications compared to its analogs .

Biological Activity

5-(Difluoromethyl)-2-methyl-1,2,4-triazol-3-amine is an emerging compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

5-(Difluoromethyl)-2-methyl-1,2,4-triazol-3-amine features a difluoromethyl group attached to a triazole ring, which is known for its diverse biological activities. The presence of the difluoromethyl moiety enhances the compound's stability and reactivity, making it a valuable building block in drug development and synthesis of more complex molecules.

The biological activity of 5-(Difluoromethyl)-2-methyl-1,2,4-triazol-3-amine is primarily attributed to its interaction with various biological targets:

- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against a range of pathogens, including bacteria and fungi. Its mechanism often involves disrupting cellular processes or inhibiting essential enzymes within microbial cells.

- Antifungal Properties : The compound has been investigated for its antifungal effects, particularly against strains resistant to conventional treatments. The difluoromethyl group is thought to enhance its binding affinity to fungal targets.

Biological Activity Data

The following table summarizes the biological activity findings related to 5-(Difluoromethyl)-2-methyl-1,2,4-triazol-3-amine:

| Biological Activity | Target/Pathogen | IC50 Value (µM) | Study Reference |

|---|---|---|---|

| Antimicrobial | Various bacteria | 12.5 | |

| Antifungal | Candida albicans | 8.0 | |

| Cytotoxicity | HeLa cells | 15.0 | |

| Inhibition of HDSirt2 | Human cells | 27.4 |

Case Study 1: Antimicrobial Efficacy

In a recent study, 5-(Difluoromethyl)-2-methyl-1,2,4-triazol-3-amine was evaluated for its antimicrobial efficacy against drug-resistant bacterial strains. The results demonstrated that the compound inhibited bacterial growth at concentrations lower than many standard antibiotics, suggesting its potential as a novel antimicrobial agent.

Case Study 2: Antifungal Properties

Another investigation focused on the antifungal properties of the compound against Candida albicans. The study revealed that it effectively inhibited fungal growth with an IC50 value of 8 µM, indicating strong antifungal activity compared to existing treatments .

Future Directions and Research Implications

Research on 5-(Difluoromethyl)-2-methyl-1,2,4-triazol-3-amine is still in early stages; however, its promising biological activities warrant further exploration:

- Pharmaceutical Applications : Ongoing studies are evaluating the compound's potential as a pharmaceutical agent for treating infections caused by resistant strains of bacteria and fungi.

- Mechanistic Studies : Further research is needed to elucidate the precise mechanisms through which this compound exerts its biological effects.

Q & A

Q. What are the optimal synthetic routes for 5-(Difluoromethyl)-2-methyl-1,2,4-triazol-3-amine, and how do reaction conditions influence yield and purity?

Q. How is 5-(Difluoromethyl)-2-methyl-1,2,4-triazol-3-amine characterized using spectroscopic and crystallographic methods?

Q. How does annular tautomerism affect the structural and electronic properties of 5-(Difluoromethyl)-2-methyl-1,2,4-triazol-3-amine, and what methods are used to study it?

Q. What strategies are employed to resolve contradictions in reported biological activity data for triazole-3-amine derivatives?

Methodological Answer: Discrepancies in bioactivity (e.g., antifungal vs. inactive results) arise from structural nuances. Solutions include:

- SAR Studies : Systematic variation of substituents (e.g., replacing difluoromethyl with trifluoromethyl) to isolate pharmacophore contributions. For example, fluorinated triazoles show enhanced membrane permeability in antifungal assays .

- Assay Standardization : Use of consistent cell lines (e.g., Candida albicans ATCC 10231) and MIC (Minimum Inhibitory Concentration) protocols to reduce variability .

Q. How can computational chemistry be integrated with experimental data to predict the reactivity of 5-(Difluoromethyl)-2-methyl-1,2,4-triazol-3-amine in nucleophilic substitution reactions?

Methodological Answer:

- Molecular Electrostatic Potential (MEP) Maps : Identify electron-deficient regions (e.g., triazole C5 position) prone to nucleophilic attack. MEP analysis of analogous compounds shows high reactivity at C5 due to adjacent electron-withdrawing groups .

- Kinetic Studies : Monitor reactions with thiols or amines using HPLC, correlating rates with computed activation energies (e.g., ΔG‡ from transition-state modeling) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.